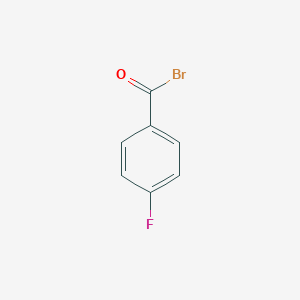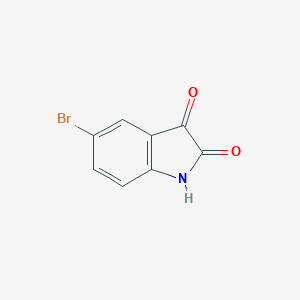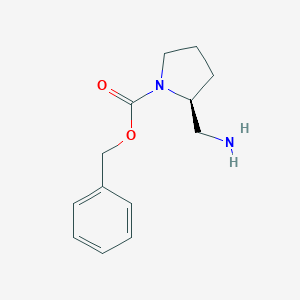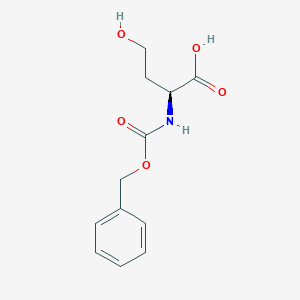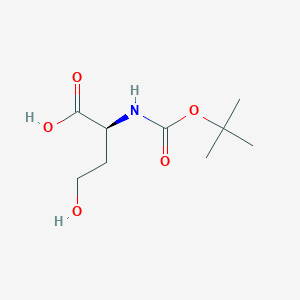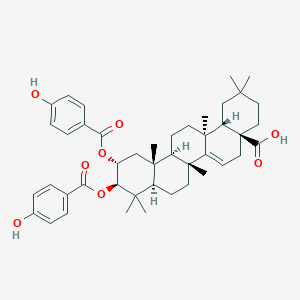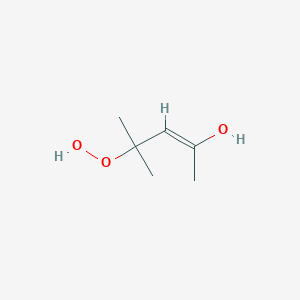
4-Hydroperoxy-4-methyl-2-pentene-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroperoxy-4-methyl-2-pentene-2-ol, also known as HPMPA, is an organic compound that belongs to the family of hydroperoxides. It is a colorless liquid with a molecular formula of C6H10O3 and a molecular weight of 130.14 g/mol. HPMPA is a highly reactive compound that has been extensively studied for its potential applications in various fields of scientific research.
Wirkmechanismus
The mechanism of action of 4-Hydroperoxy-4-methyl-2-pentene-2-ol is not fully understood. However, it is believed to act as a free radical scavenger and an inhibitor of lipid peroxidation. 4-Hydroperoxy-4-methyl-2-pentene-2-ol has also been shown to modulate the expression of various genes involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
4-Hydroperoxy-4-methyl-2-pentene-2-ol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. 4-Hydroperoxy-4-methyl-2-pentene-2-ol has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Hydroperoxy-4-methyl-2-pentene-2-ol in lab experiments is its high reactivity and versatility. It can be easily modified to suit various experimental conditions. However, the high reactivity of 4-Hydroperoxy-4-methyl-2-pentene-2-ol also makes it difficult to handle and store. It is also a highly toxic compound and requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 4-Hydroperoxy-4-methyl-2-pentene-2-ol. One potential area of research is the development of new synthetic methods for 4-Hydroperoxy-4-methyl-2-pentene-2-ol that are more efficient and environmentally friendly. Another area of research is the investigation of 4-Hydroperoxy-4-methyl-2-pentene-2-ol's potential applications in the field of nanotechnology. 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been shown to have unique properties that could be exploited for the synthesis of new materials with novel properties. Finally, the potential use of 4-Hydroperoxy-4-methyl-2-pentene-2-ol as a therapeutic agent for various diseases warrants further investigation.
Synthesemethoden
4-Hydroperoxy-4-methyl-2-pentene-2-ol can be synthesized through a multistep process that involves the oxidation of 4-methyl-2-pentene-2-ol using hydrogen peroxide and a catalyst such as tungsten oxide. The resulting product is then purified through distillation and recrystallization to obtain pure 4-Hydroperoxy-4-methyl-2-pentene-2-ol.
Wissenschaftliche Forschungsanwendungen
4-Hydroperoxy-4-methyl-2-pentene-2-ol has been widely used in scientific research due to its unique chemical properties. It has been studied for its potential applications in the fields of medicine, agriculture, and material science. In medicine, 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been investigated for its antitumor and antiviral properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
In agriculture, 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been used as a plant growth regulator and has been shown to improve crop yield and quality. In material science, 4-Hydroperoxy-4-methyl-2-pentene-2-ol has been used as a precursor for the synthesis of various polymers and resins.
Eigenschaften
CAS-Nummer |
154319-94-5 |
|---|---|
Produktname |
4-Hydroperoxy-4-methyl-2-pentene-2-ol |
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(E)-4-hydroperoxy-4-methylpent-2-en-2-ol |
InChI |
InChI=1S/C6H12O3/c1-5(7)4-6(2,3)9-8/h4,7-8H,1-3H3/b5-4+ |
InChI-Schlüssel |
SYHWNFZGDZVXGN-SNAWJCMRSA-N |
Isomerische SMILES |
C/C(=C\C(C)(C)OO)/O |
SMILES |
CC(=CC(C)(C)OO)O |
Kanonische SMILES |
CC(=CC(C)(C)OO)O |
Synonyme |
2-Penten-2-ol, 4-hydroperoxy-4-methyl-, (2E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



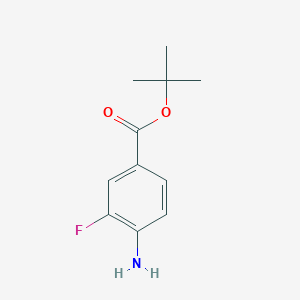
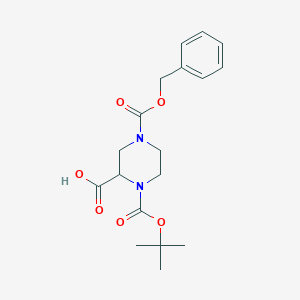
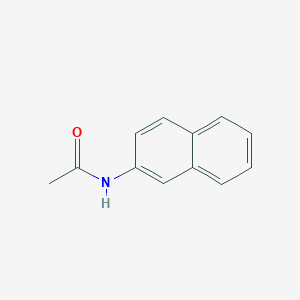
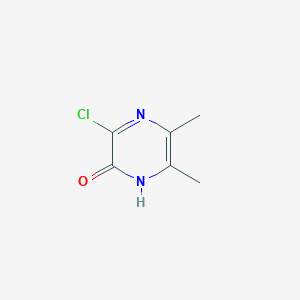
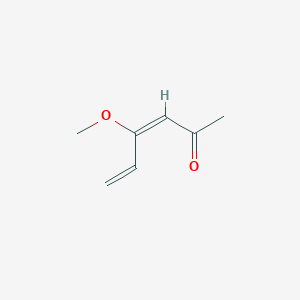
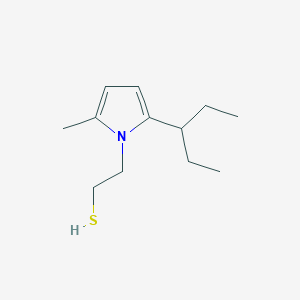
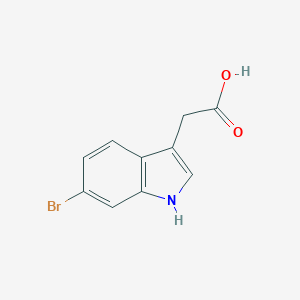
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
